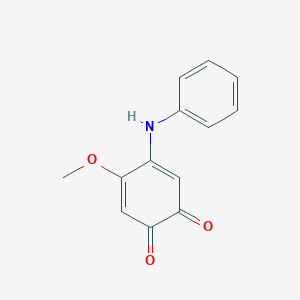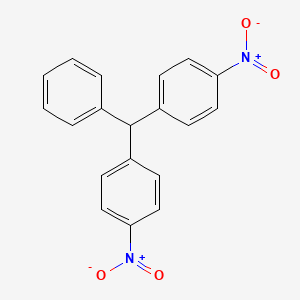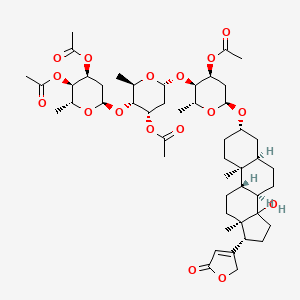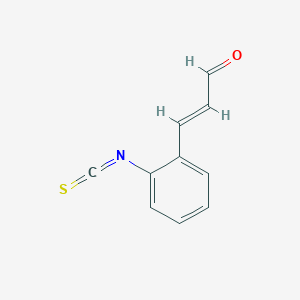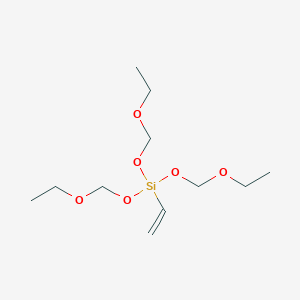
6-Ethenyl-6-(ethoxymethoxy)-3,5,7,9-tetraoxa-6-silaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyltris(ethoxymethoxy)silane is a versatile organosilicon compound with the chemical formula (CH₃OCH₂CH₂O)₃SiCH=CH₂. It is known for its ability to react with both inorganic and organic polymers, making it a valuable component in various industrial applications. This compound is primarily used to improve the interfacial compatibility of composite materials and is commonly employed in the production of ethylene, propylene, and cross-linked polyethylene wire and cable industries .
Preparation Methods
Vinyltris(ethoxymethoxy)silane can be synthesized through several methods:
Alcoholysis Reaction: This method involves the reaction of vinyltrichlorosilane with ethylene glycol monomethylether (EGME).
Silicon-Hydrogen Addition Reaction: In this method, acetylene reacts with tris(ethoxymethoxy)silane to produce vinyltris(ethoxymethoxy)silane.
Ester Exchange Reaction: This method involves the reaction of vinyltrimethoxysilane with ethylene glycol monomethylether (EGME) in the presence of a catalyst such as potassium carbonate (K₂CO₃) supported on gamma-alumina (γ-Al₂O₃).
Chemical Reactions Analysis
Vinyltris(ethoxymethoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the ethoxymethoxy groups are replaced by other functional groups.
Addition Reactions: The vinyl group in vinyltris(ethoxymethoxy)silane can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include acids, bases, and catalysts such as potassium carbonate (K₂CO₃) supported on gamma-alumina (γ-Al₂O₃). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of vinyltris(ethoxymethoxy)silane involves its ability to form strong covalent bonds with both inorganic and organic substrates. The vinyl group allows for addition reactions, while the ethoxymethoxy groups can undergo hydrolysis and condensation to form siloxane bonds. These reactions enhance the interfacial compatibility and stability of composite materials .
Comparison with Similar Compounds
Vinyltris(ethoxymethoxy)silane can be compared with other similar compounds such as:
Vinyltrimethoxysilane: This compound has methoxy groups instead of ethoxymethoxy groups, which can affect its reactivity and applications.
Vinyltriethoxysilane: This compound has ethoxy groups instead of ethoxymethoxy groups, leading to differences in hydrolysis and condensation behavior.
Vinyltris(methoxyethoxy)silane: This compound has methoxyethoxy groups, which can influence its solubility and reactivity compared to vinyltris(ethoxymethoxy)silane.
Vinyltris(ethoxymethoxy)silane is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
21625-90-1 |
|---|---|
Molecular Formula |
C11H24O6Si |
Molecular Weight |
280.39 g/mol |
IUPAC Name |
ethenyl-tris(ethoxymethoxy)silane |
InChI |
InChI=1S/C11H24O6Si/c1-5-12-9-15-18(8-4,16-10-13-6-2)17-11-14-7-3/h8H,4-7,9-11H2,1-3H3 |
InChI Key |
DWCFFYWHRSPCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCO[Si](C=C)(OCOCC)OCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



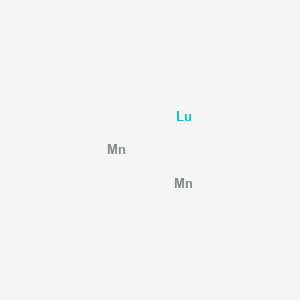
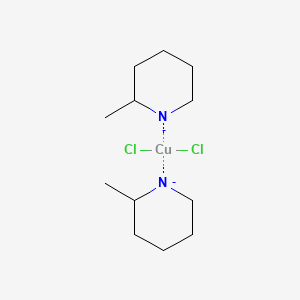
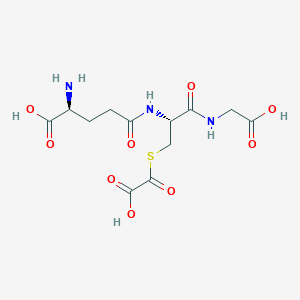
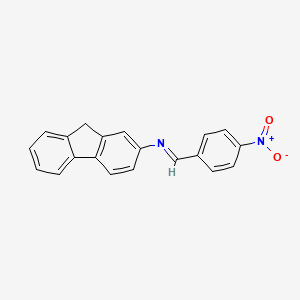

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
